
2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde involves the preparation of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide followed by subsequent reactions. For instance, one method involves the reaction of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide with triphenylphosphine, triethylamine, and carbon tetrachloride to yield the desired product .
Physical And Chemical Properties Analysis
- Safety Information : Refer to the Material Safety Data Sheet (MSDS) for safety precautions.
Aplicaciones Científicas De Investigación
Synthesis of Benzimidazole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Benzimidazole derivatives are synthesized using o-phenylenediamine and amino acids (glycine, alanine, aspartic acid, and l-proline) via Phillips reaction . These derivatives have shown promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .
- Methods of Application : The synthesis of benzimidazole derivatives was carried out and purified by a recrystallization process using ethanol. The derivatives were characterized by melting point, TLC, and spectroscopic methods including FT-IR and 1H-NMR .
- Results : The synthesized compound showed promising antibacterial activity at various concentrations. In silico studies were adopted for synthetic derivatives by Molinspiration, ChemDraw, and online software tool .
Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)-5-Methyl-1,3,4-Oxadiazole
- Scientific Field : Chemistry
- Application Summary : The compound 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was synthesized from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide . This compound was examined for its antibacterial activity .
- Methods of Application : The synthesis involved the use of triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .
- Results : The final compound was examined for its antibacterial activity .
Synthesis of Novel 2-Substituted Benzimidazole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This study involves the synthesis of novel 2-substituted benzimidazole derivatives using o-phenylenediamine and amino acids (glycine, alanine, aspartic acid, and l-proline) via Phillips reaction . These derivatives have shown promising antibacterial activity .
- Methods of Application : The synthesis of these derivatives was carried out and purified by a recrystallization process using ethanol. The derivatives were characterized by melting point, TLC, and spectroscopic methods including FT-IR and 1H-NMR .
- Results : The synthesized compound showed promising antibacterial activity at various concentrations. In silico studies were adopted for synthetic derivatives by Molinspiration, ChemDraw, and online software tool .
Synthesis of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole
- Scientific Field : Chemistry
- Application Summary : The compound 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole was synthesized from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide . This compound was examined for its antibacterial activity .
- Methods of Application : The synthesis involved the use of triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .
- Results : The final compound was examined for its antibacterial activity .
Synthesis of Novel 2-Substituted Benzimidazole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This study involves the synthesis of novel 2-substituted benzimidazole derivatives using o-phenylenediamine and amino acids (glycine, alanine, aspartic acid, and l-proline) via Phillips reaction . These derivatives have shown promising antibacterial activity .
- Methods of Application : The synthesis of these derivatives was carried out and purified by a recrystallization process using ethanol. The derivatives were characterized by melting point, TLC, and spectroscopic methods including FT-IR and 1H-NMR .
- Results : The synthesized compound showed promising antibacterial activity at various concentrations. In silico studies were adopted for synthetic derivatives by Molinspiration, ChemDraw, and online software tool .
Synthesis of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole
- Scientific Field : Chemistry
- Application Summary : The compound 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole was synthesized from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide . This compound was examined for its antibacterial activity .
- Methods of Application : The synthesis involved the use of triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .
- Results : The final compound was examined for its antibacterial activity .
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSJGHNITVNRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



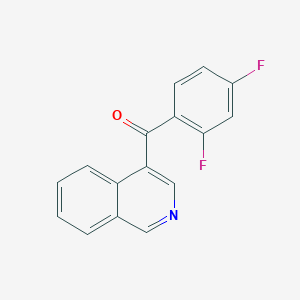
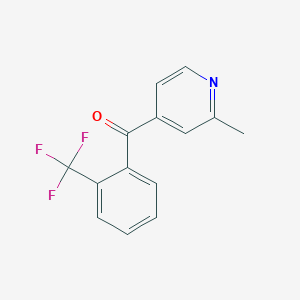
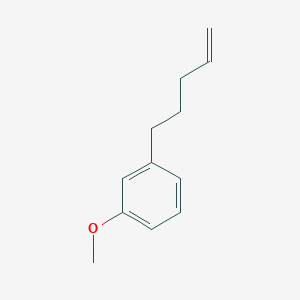
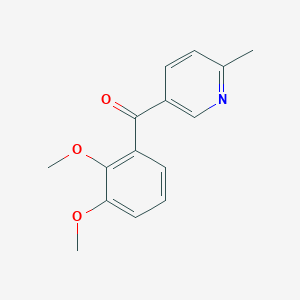
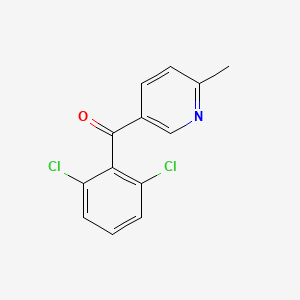
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)

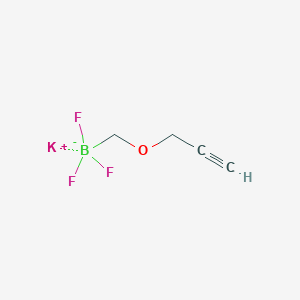
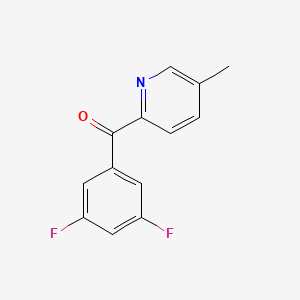

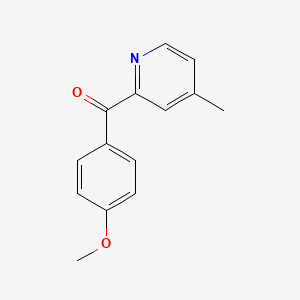
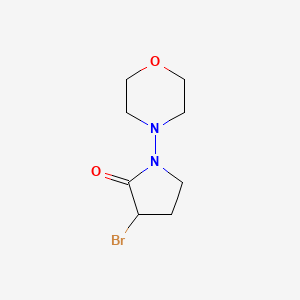
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)